molecular formula C14H21N3O2 B5851094 1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Cat. No.: B5851094
M. Wt: 263.34 g/mol
InChI Key: IQIOHWKYGMYEKU-UHFFFAOYSA-N
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Description

1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Mechanism of Action

Target of Action

The primary targets of 3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activity . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . The compound inhibits this phosphorylation, thereby preventing the activation of TRKs .

Biochemical Pathways

The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and differentiation .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TRKA . This inhibition leads to a decrease in the proliferation of certain cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . The compound also shows selectivity for the MCF-7 cell line and HUVEC cell line .

Preparation Methods

The synthesis of 1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the following steps:

Chemical Reactions Analysis

1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(HEPTAN-4-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds:

Properties

IUPAC Name

1-heptan-4-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-6-10(7-5-2)17-13-12(14(19)16-17)9(3)8-11(18)15-13/h8,10H,4-7H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOHWKYGMYEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)N1C2=C(C(=CC(=O)N2)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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